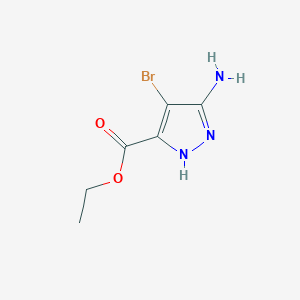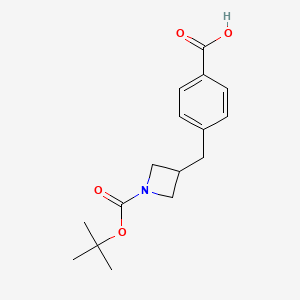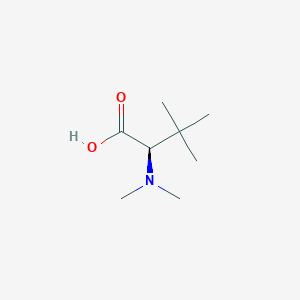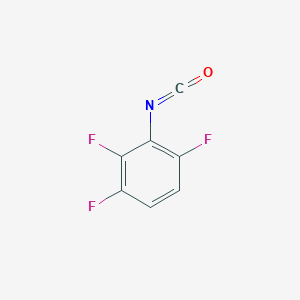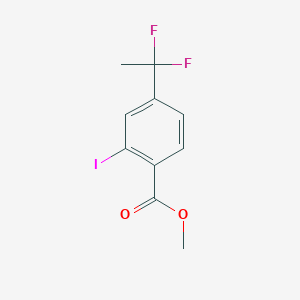![molecular formula C10H20ClNO B13564877 (2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminospiro[35]nonan-7-yl)methanol hydrochloride is a chemical compound with the molecular formula C10H19NO·HCl It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under reductive amination conditions. The process generally includes the following steps:
Formation of the Spirocyclic Ketone: This can be achieved through a cyclization reaction involving a suitable precursor.
Reductive Amination: The spirocyclic ketone is reacted with an amine (such as ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Precursors: Large quantities of the spirocyclic ketone and amine are prepared.
Reductive Amination in Large Reactors: The reaction is carried out in industrial reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Purification: The product is purified through crystallization or chromatography to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, or other electrophiles.
Major Products Formed
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of reduced spirocyclic alcohols or amines.
Substitution: Formation of amides, ureas, or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Aminospiro[3.5]nonan-2-yl)methanol hydrochloride
- (7-Azaspiro[3.5]nonan-2-yl)methanol hydrochloride
- (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride
Uniqueness
(2-Aminospiro[35]nonan-7-yl)methanol hydrochloride is unique due to its specific spirocyclic structure and the presence of both amine and alcohol functional groups
Propiedades
Fórmula molecular |
C10H20ClNO |
|---|---|
Peso molecular |
205.72 g/mol |
Nombre IUPAC |
(2-aminospiro[3.5]nonan-7-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c11-9-5-10(6-9)3-1-8(7-12)2-4-10;/h8-9,12H,1-7,11H2;1H |
Clave InChI |
KVKQITCXOXESKV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CO)CC(C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



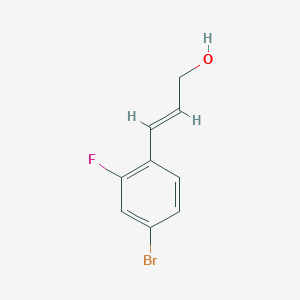
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid](/img/structure/B13564809.png)
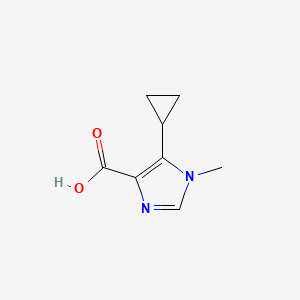
![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
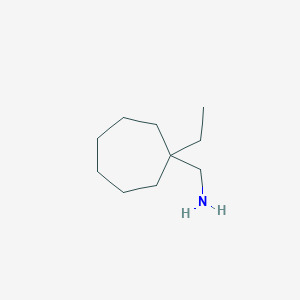
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)

